molecular formula C19H28N2O5 B105434 Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate CAS No. 91374-24-2

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate

Cat. No.: B105434
CAS No.: 91374-24-2
M. Wt: 364.4 g/mol
InChI Key: WOOIUFZMYXSJNR-UHFFFAOYSA-N
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Description

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate is a complex organic compound with the molecular formula C19H28N2O5. It is known for its role as an impurity in the synthesis of Ropinirole, a selective dopamine D2-receptor agonist used in the treatment of Parkinson’s disease . The compound features a nitrophenyl group, a dipropylaminoethyl chain, and an ethyl ester group, making it a versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis.

Scientific Research Applications

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as dopamine receptor agonism.

    Medicine: As an impurity in Ropinirole synthesis, it is relevant in the study of drug purity and pharmacokinetics.

    Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate involves its interaction with molecular targets such as dopamine receptors. The compound’s structure allows it to bind to these receptors, mimicking the action of dopamine and thereby influencing neurotransmission pathways. This mechanism is particularly relevant in the context of its role as an impurity in Ropinirole, which is a dopamine D2-receptor agonist .

Comparison with Similar Compounds

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its specific chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-4-11-20(12-5-2)13-10-15-8-7-9-17(21(24)25)16(15)14-18(22)19(23)26-6-3/h7-9H,4-6,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOIUFZMYXSJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632890
Record name Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-24-2
Record name Ethyl 2-[2-(dipropylamino)ethyl]-6-nitro-α-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91374-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.38 g (0.103 gram atoms) of sodium metal in 52 cc of absolute ethanol at room temperature was added 18.51 g (0.07 mole) of the nitro compound in one portion, with stirring, followed by 15.42 g (0.103 mole) of diethyl oxalate. The reaction was refluxed under nitrogen for about 20 minutes, cooled, quenched on 700 cc of ice-water and acidified with 3N hydrochloric acid. This aqueous solution was washed with a small volume of ether, basified to pH 8.5 with solid sodium carbonate and extracted with 3 portions of ether. The combined ether extract was washed with saturated brine, dried over anhydrous magnesium sulfate, clarified with charcoal and concentrated in vacuo. The residue was triturated with cold petroleum ether, filtered and air-dried to give 6.0 g of ethyl 6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate as a yellow powder. The triturate was concentrated in vacuo and distilled to give 7.3 g of recovered starting material which was recycled. In the same manner, a total of three recycles provided 11.0 g of ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
18.51 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
15.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (7.5 g) is added to Tetrahydrofuran (125 ml) at ambient temperature under Nitrogen atmosphere and stirred for 10-30 minutes. Diethyl oxalate (20 ml) is added to reaction mixture and at 25-45° C. and stirred the solution for 15 minutes. 2-Methyl-3-nitro-N, N-Di-n-propyl phenyl ethyl amine free base as generated above is added to reaction mixture and stirred slowly under nitrogen atmosphere at 25-30° C. for 36-72 hours. After completion of reaction THF is distilled out from the reaction mixture under vacuum at 35-70° C. and Ethyl acetate (250 ml) is added to reaction mass. Further, 3N HCl (approx. 30 ml) is added to adjust the pH of reaction mass to 7.5-8.0. Organic layer is separated out and dried over sodium sulphate. Ethyl acetate is distilled out to obtain Ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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